2-Aminobenzo[d]oxazole-7-carbaldehyde
Description
2-Aminobenzo[d]oxazole-7-carbaldehyde is a heterocyclic aromatic compound featuring a benzoxazole core substituted with an amino group at position 2 and a formyl group at position 6. Benzoxazole derivatives are widely studied for their applications in medicinal chemistry (e.g., as kinase inhibitors or antimicrobial agents) and materials science due to their electron-deficient aromatic system and tunable reactivity .
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSRVNOGBMCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]oxazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization of 2-aminobenzoxazoles can be catalyzed by Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor, yielding high efficiency and environmentally friendly conditions .
Industrial Production Methods
Industrial production methods for 2-Aminobenzo[d]oxazole-7-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 2-Aminobenzo[d]oxazole-7-carbaldehyde, depending on the specific reaction and conditions employed.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Aminobenzo[d]oxazole-7-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it versatile in creating complex molecules. For instance, it can be utilized in the synthesis of substituted benzoxazoles, which are important in pharmaceuticals and agrochemicals .
Synthetic Methodologies
Recent advancements have introduced several synthetic strategies for preparing derivatives of benzoxazoles using 2-aminobenzo[d]oxazole-7-carbaldehyde. Techniques such as microwave-assisted synthesis and the use of nanocatalysts have been explored to enhance yield and reduce reaction times. For example, a study demonstrated the use of a magnetic solid acid catalyst that improved yields to 79–89% under mild conditions .
Biological Applications
Pharmaceutical Development
Research indicates that 2-aminobenzo[d]oxazole-7-carbaldehyde derivatives exhibit potential biological activities, including antimicrobial and anticancer properties. For instance, compounds derived from this aldehyde have been tested against various cancer cell lines, showing promising cytotoxic effects . The mechanism often involves interaction with specific biological targets, such as enzymes or receptors.
Case Study: Anticancer Activity
A study evaluated the cytotoxic activity of benzoxazole derivatives against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The presence of specific substituents on the benzoxazole moiety significantly enhanced their anticancer efficacy .
Material Science
Development of Functional Materials
2-Aminobenzo[d]oxazole-7-carbaldehyde has applications in developing functional materials due to its ability to form stable polymers and coordination complexes. These materials can be utilized in sensors, electronic devices, and catalysis.
Nanocomposite Formation
Recent research has focused on using this compound to create nanocomposites that demonstrate enhanced electrical conductivity and mechanical properties. The incorporation of 2-aminobenzo[d]oxazole-7-carbaldehyde into polymer matrices has been shown to improve their thermal stability and strength .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Positional Effects: The placement of functional groups significantly alters reactivity. For example, 2-aminobenzo[d]oxazole-5-carboxylic acid (carboxylic acid at position 5) exhibits improved aqueous solubility compared to the aldehyde-containing analog, making it suitable for metal-coordination chemistry .
- Heteroatom Influence: Replacing oxygen with sulfur (e.g., 2-aminobenzothiazole) increases lipophilicity and alters electronic properties, which can enhance membrane permeability in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Aminobenzo[d]oxazole-7-carbaldehyde, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzo[d]oxazole-7-carbaldehyde precursors and ammonia derivatives under controlled pH and temperature. For example, aldehyde-functionalized benzo[d]oxazole intermediates (e.g., benzo[d]oxazole-7-carbaldehyde) are reacted with ammonia or urea in refluxing ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization . Purity is validated using HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR at δ 2.5–3.5 ppm) .
Q. Which analytical techniques are critical for characterizing 2-Aminobenzo[d]oxazole-7-carbaldehyde?
- Methodological Answer :
- Structural Confirmation : H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica plates .
- Thermal Stability : Differential scanning calorimetry (DSC) to monitor decomposition temperatures (>200°C indicates stability for most reactions) .
Advanced Research Questions
Q. How can 2-Aminobenzo[d]oxazole-7-carbaldehyde be leveraged in designing kinase inhibitors (e.g., CDK4/6)?
- Methodological Answer : The aldehyde moiety serves as a key electrophilic site for forming Schiff bases with primary amines in target proteins. For example, in CDK4/6 inhibitor design, the compound’s benzo[d]oxazole scaffold mimics ATP-binding pocket interactions, while the aldehyde enables covalent bonding with lysine residues. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities. Experimental validation involves enzyme assays (IC determination via fluorescence polarization) and cellular assays (e.g., fluorescence-activated cell sorting to monitor G1 phase arrest) .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic SAR : Synthesize derivatives with modifications at the 2-amino and 7-carbaldehyde positions (e.g., halogenation, methyl/ethyl substitution) to isolate electronic and steric effects.
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and statistical tools (e.g., Grubbs’ test) to identify outliers.
- Mechanistic Validation : X-ray crystallography of inhibitor-enzyme complexes resolves ambiguities in binding modes (e.g., resolving whether the aldehyde forms a covalent adduct or acts as a non-covalent ligand) .
Q. How can computational methods improve the design of 2-Aminobenzo[d]oxazole-7-carbaldehyde derivatives?
- Methodological Answer :
- Quantum Mechanical Calculations : Density functional theory (DFT) predicts reactivity of the aldehyde group (e.g., Fukui indices for electrophilic sites).
- Machine Learning : Train models on existing bioactivity datasets (e.g., ChEMBL) to prioritize derivatives with predicted high selectivity.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to avoid derivatives with poor bioavailability .
Q. What green chemistry approaches are viable for scaling up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, in condensation reactions.
- Catalysis : Use zinc(II) catalysts (e.g., ZnCl) to reduce reaction times and temperatures, as demonstrated in analogous benzothiazole syntheses .
- Waste Reduction : Employ flow chemistry for continuous purification, minimizing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
